

L-Galactose: A Comprehensive Technical Guide to its Structure and Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

L-galactose, an enantiomer of the more common D-galactose, is a monosaccharide of significant interest in various fields of biochemical and pharmaceutical research. While less prevalent in nature, its unique stereochemistry imparts distinct biological activities and makes it a crucial component in certain glycoconjugates and a valuable subject of study in carbohydrate chemistry. This technical guide provides an in-depth analysis of the structure of **L-galactose**, its key functional groups, and the experimental methodologies employed for its characterization.

Structure of L-Galactose

L-galactose, with the chemical formula $C_6H_{12}O_6$, is an aldohexose, meaning it is a six-carbon sugar with an aldehyde group in its open-chain form.[1] As the enantiomer of D-galactose, it is its non-superimposable mirror image. This stereochemical distinction is fundamental to its unique properties and interactions with chiral biological molecules such as enzymes and receptors.

Open-Chain Structure

In its acyclic form, **L-galactose** possesses a linear chain of six carbon atoms. An aldehyde (CHO) group is located at the C1 position, and hydroxyl (OH) groups are attached to the



remaining five carbon atoms (C2 through C6). The stereochemistry of the chiral centers in **L-galactose** is the mirror image of that in D-galactose.

Cyclic Structures: Hemiacetal Formation

In aqueous solutions, **L-galactose** predominantly exists in cyclic forms, which are thermodynamically more stable than the open-chain structure.[1] This cyclization occurs through an intramolecular nucleophilic attack of the hydroxyl group on the C5 carbon onto the electrophilic carbonyl carbon (C1) of the aldehyde group, forming a hemiacetal.[1] This reaction creates a new chiral center at C1, known as the anomeric carbon, giving rise to two diastereomers called anomers: α -**L-galactose** and β -**L-galactose**.

The cyclic forms of **L-galactose** can exist as either a six-membered pyranose ring or a five-membered furanose ring.[1]

- L-Galactopyranose: The six-membered ring structure, analogous to pyran, is the most common form.
- L-Galactofuranose: The five-membered ring structure, analogous to furan, is less common but may be found in certain biological contexts.[1]

The equilibrium between the α and β anomers, and the open-chain form, is a dynamic process known as mutarotation.

Functional Groups of L-Galactose

The chemical reactivity and biological functions of **L-galactose** are dictated by its constituent functional groups:

- Aldehyde Group (-CHO): Present in the open-chain form, this group is responsible for the reducing properties of **L-galactose**. It can be oxidized to a carboxylic acid.
- Hydroxyl Groups (-OH): L-galactose possesses multiple hydroxyl groups, which are sites for glycosidic bond formation with other monosaccharides to form oligosaccharides and polysaccharides. These groups can also undergo esterification and etherification reactions.



Hemiacetal Group: This functional group is characteristic of the cyclic forms and is located at
the anomeric carbon (C1). It consists of a carbon atom bonded to both an ether oxygen and
a hydroxyl group. The reactivity of the anomeric hydroxyl group is particularly important for
the formation of glycosidic linkages.

Quantitative Data

The following table summarizes key physicochemical properties of **L-galactose**.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ O ₆	
Molecular Weight	180.16 g/mol	-
Melting Point	163-165 °C	-
Specific Rotation [α]D ²⁰	-75° to -82° (c=1 in H₂O with NH₃)	-
Appearance	White powder	-

Experimental Protocols for Structural Characterization

The structural elucidation of **L-galactose** relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure and stereochemistry of monosaccharides.

Objective: To identify the proton (¹H) and carbon (¹³C) chemical environments within the **L-galactose** molecule to confirm its structure and anomeric configuration.

Methodology:



• Sample Preparation: A sample of **L-galactose** is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O), to a concentration of approximately 10-50 mg/mL. A small amount of a reference standard, such as trimethylsilyl propionate (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is added for chemical shift calibration.

¹H NMR Spectroscopy:

- \circ A one-dimensional ¹H NMR spectrum is acquired. The anomeric proton (H-1) signals are typically found in the downfield region (δ 4.5-5.5 ppm) and are distinct for the α and β anomers due to their different chemical environments.
- The coupling constants (J-values) between adjacent protons provide information about their dihedral angles, which helps in determining the relative stereochemistry of the hydroxyl groups.
- For differentiating enantiomers like L- and D-galactose, derivatization with a chiral agent (e.g., L-cysteine methyl ester) can be employed. The resulting diastereomeric derivatives will exhibit distinct ¹H NMR spectra, allowing for the identification of the L-enantiomer.

¹³C NMR Spectroscopy:

- A one-dimensional ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to single lines for each carbon.
- The chemical shift of the anomeric carbon (C-1) is particularly informative for distinguishing between the α and β anomers.

2D NMR Spectroscopy:

- COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of the proton connectivity within the sugar ring.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C spectra.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is useful for confirming assignments



and identifying long-range connectivities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **L-galactose**, which aids in its identification and structural analysis.

Objective: To determine the molecular mass of **L-galactose** and to study its fragmentation patterns to confirm its structure.

Methodology:

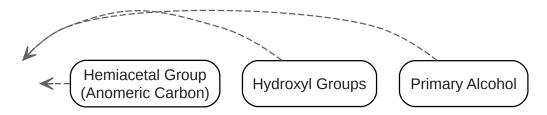
- Ionization: A suitable soft ionization technique is used to generate gas-phase ions of the L-galactose molecule with minimal fragmentation. Common methods for carbohydrates include:
 - Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are desolvated.
 - Matrix-Assisted Laser Desorption/Ionization (MALDI): The sample is co-crystallized with a
 matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.
- Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). For L-galactose (C₆H₁₂O₆), the expected m/z for the protonated molecule [M+H]⁺ would be approximately 181.07.
- Tandem Mass Spectrometry (MS/MS):
 - The molecular ion of interest is selected and subjected to collision-induced dissociation
 (CID) or other fragmentation methods.
 - The resulting fragment ions are then mass-analyzed. The fragmentation pattern, which
 typically involves the cleavage of glycosidic bonds and cross-ring cleavages, provides
 structural information about the monosaccharide.

Visualizations Chemical Structures of L-Galactose



Caption: Open-chain and cyclic (pyranose) forms of L-galactose.

Functional Groups of L-Galactose (α-L-Galactopyranose)



Click to download full resolution via product page

Caption: Key functional groups in α -L-galactopyranose.

Relationship between L-Galactose and D-Galactose

Mirror Plane

L-Galactose

D-Galactose

Click to download full resolution via product page

Caption: **L-Galactose** and D-Galactose are enantiomers (mirror images).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Galactose Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [L-Galactose: A Comprehensive Technical Guide to its Structure and Functional Groups]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7822910#l-galactose-structure-and-functional-groups]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com